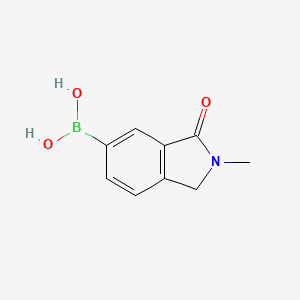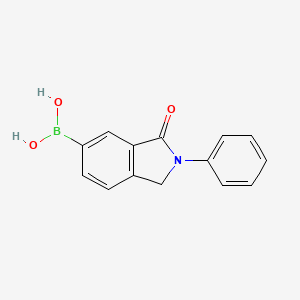
(4-Fluoro-3-(2-hydroxypropan-2-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-3-(2-hydroxypropan-2-yl)phenyl)boronic acid: is an organoboron compound with the molecular formula C9H12BFO3 . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a hydroxypropan-2-yl group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-boron bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-3-(2-hydroxypropan-2-yl)phenyl)boronic acid typically involves the reaction of 4-fluoro-3-iodophenol with isopropyl magnesium chloride, followed by the addition of trimethyl borate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The intermediate product is then hydrolyzed to yield the final boronic acid compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (4-Fluoro-3-(2-hydroxypropan-2-yl)phenyl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: The compound can be reduced to form boron-containing alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Boronic esters or acids.
Reduction: Boron-containing alcohols or hydrocarbons.
Substitution: Substituted phenylboronic acids.
Aplicaciones Científicas De Investigación
Chemistry: (4-Fluoro-3-(2-hydroxypropan-2-yl)phenyl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a building block for the synthesis of boron-containing biomolecules. These biomolecules can be used as enzyme inhibitors or as probes for studying biological processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of boron-containing drugs. These drugs can exhibit unique pharmacological properties due to the presence of boron.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable carbon-boron bonds makes it valuable in the development of new materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of (4-Fluoro-3-(2-hydroxypropan-2-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl or amino groups in proteins or other biomolecules, leading to the formation of reversible covalent bonds. This interaction can modulate the activity of enzymes or other proteins, thereby exerting its effects.
Comparación Con Compuestos Similares
Phenylboronic acid: Lacks the fluoro and hydroxypropan-2-yl groups, making it less versatile in certain reactions.
4-Fluorophenylboronic acid: Lacks the hydroxypropan-2-yl group, which can affect its reactivity and applications.
3-(2-Hydroxypropan-2-yl)phenylboronic acid: Lacks the fluoro group, which can influence its chemical properties and reactivity.
Uniqueness: (4-Fluoro-3-(2-hydroxypropan-2-yl)phenyl)boronic acid is unique due to the presence of both fluoro and hydroxypropan-2-yl groups. These substituents enhance its reactivity and make it suitable for a wide range of applications in organic synthesis, medicinal chemistry, and materials science.
Propiedades
IUPAC Name |
[4-fluoro-3-(2-hydroxypropan-2-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-9(2,12)7-5-6(10(13)14)3-4-8(7)11/h3-5,12-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROIPTJIZRZBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(C)(C)O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
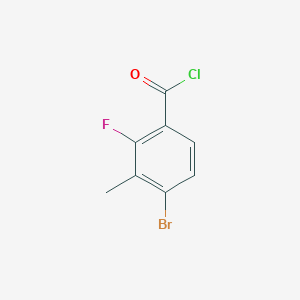
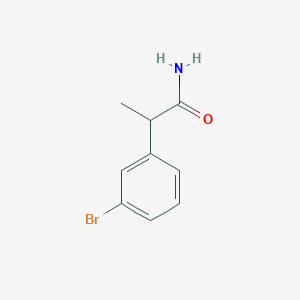
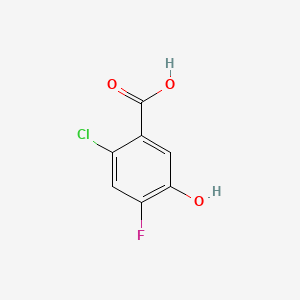
![methyl (2R)-2-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B8206657.png)
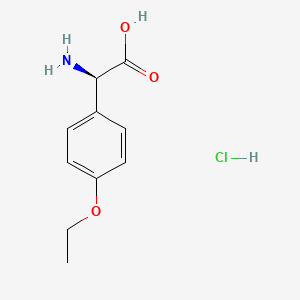
![(2R)-2-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B8206673.png)
![Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethoxyphenyl)acetate](/img/structure/B8206675.png)
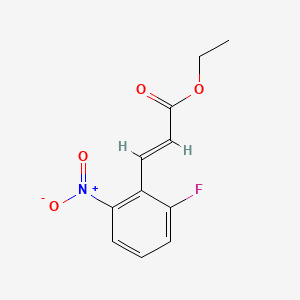
![{4-[4-(Carboxymethyl)-3-fluorophenyl]-2-fluorophenyl}acetic acid](/img/structure/B8206698.png)
![2-[3-(Dihydroxyboranyl)-4-fluorophenyl]acetic acid](/img/structure/B8206705.png)
